molecular formula C11H8F2N2 B8620180 2,4-Difluoro-3-(pyridin-2-YL)aniline

2,4-Difluoro-3-(pyridin-2-YL)aniline

Cat. No.: B8620180
M. Wt: 206.19 g/mol
InChI Key: DBSXCMBLDPCFSR-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-(pyridin-2-yl)aniline (CAS: 100325-62-0) is a substituted aniline derivative featuring a pyridin-2-yl group at the 3-position and fluorine atoms at the 2- and 4-positions of the benzene ring. Its molecular formula is C₁₁H₈F₂N₂, with a molecular weight of 206.19 g/mol . This compound is structurally significant due to its dual electron-withdrawing fluorine substituents and the nitrogen-rich pyridine moiety, which confer unique electronic and steric properties. It serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of ligands for metal complexes (e.g., palladium catalysts) and bioactive molecules targeting parasitic diseases like visceral leishmaniasis .

Properties

Molecular Formula

C11H8F2N2

Molecular Weight

206.19 g/mol

IUPAC Name

2,4-difluoro-3-pyridin-2-ylaniline

InChI

InChI=1S/C11H8F2N2/c12-7-4-5-8(14)11(13)10(7)9-3-1-2-6-15-9/h1-6H,14H2

InChI Key

DBSXCMBLDPCFSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=C(C=CC(=C2F)N)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Features

The compound’s reactivity and applications can be contextualized by comparing it to structurally related aniline derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence Source
2,4-Difluoro-3-(pyridin-2-yl)aniline 2-F, 4-F, 3-pyridin-2-yl C₁₁H₈F₂N₂ 206.19 Ligand in Pd(II) complexes; medicinal scaffolds
4-Fluoro-N-((7-methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)methyl)aniline (S13) 4-F, imidazopyridine-pyridin-2-yl hybrid C₁₉H₁₆FN₅ 341.36 Antileishmanial activity
2,4-Difluoro-3-(trifluoromethyl)aniline 2-F, 4-F, 3-CF₃ C₇H₄F₅N 197.11 High electron-withdrawing effect; agrochemical intermediate
4-Bromo-2-(pyridine-2-carboximidoyl)aniline 4-Br, 2-pyridine-2-carboximidoyl C₁₂H₁₀BrN₃ 276.13 Chelating agent; potential catalyst ligand
3-Chloro-4-(pyridin-2-yl)aniline 3-Cl, 4-pyridin-2-yl C₁₁H₉ClN₂ 204.66 Intermediate in heterocyclic synthesis

Reactivity in Palladium Complexes

The substitution kinetics of chloride ligands in Pd(II) complexes are highly sensitive to substituent electronic effects. For example:

  • PdL2 (4-fluoro-N-((pyridin-2-yl)methyl)aniline-palladium(II)) exhibits faster substitution rates with thiourea nucleophiles compared to PdL3 (4-methoxy) and PdL4 (4-ethyl), due to the electron-withdrawing fluorine enhancing the electrophilicity of the Pd center .

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